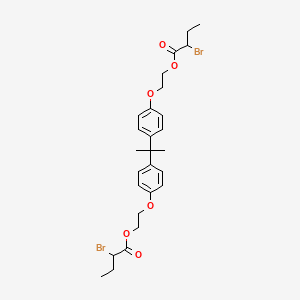

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate)

Beschreibung

Eigenschaften

CAS-Nummer |

93962-69-7 |

|---|---|

Molekularformel |

C27H34Br2O6 |

Molekulargewicht |

614.4 g/mol |

IUPAC-Name |

2-[4-[2-[4-[2-(2-bromobutanoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-bromobutanoate |

InChI |

InChI=1S/C27H34Br2O6/c1-5-23(28)25(30)34-17-15-32-21-11-7-19(8-12-21)27(3,4)20-9-13-22(14-10-20)33-16-18-35-26(31)24(29)6-2/h7-14,23-24H,5-6,15-18H2,1-4H3 |

InChI-Schlüssel |

UZCYMAMMPZZTKW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- The synthesis typically starts from 4,4'-isopropylidene-bisphenol (bisphenol A), a commercially available compound.

- The brominated acid component is 2-bromobutyric acid or its activated derivatives (e.g., acid chlorides or anhydrides).

- The intermediate 4,4'-isopropylidene-bis(p-phenyleneoxyethylene) diol or similar ether derivatives may be prepared prior to esterification.

Bromination of Bisphenol A Derivatives

- According to patent US4112242A, bromination of bisphenol A to produce tetrabromobisphenol A involves reacting bisphenol A with bromine in an organic solvent, often methanol, in the presence of mineral acid catalysts such as hydrochloric acid.

- The process uses less than four moles of bromine per mole of bisphenol A (preferably 2.0–2.1 moles) to achieve selective bromination at the 2,6-positions of the phenol rings.

- The reaction is conducted at controlled temperatures (30–45 °C) with slow addition of bromine and subsequent treatment with sodium chlorate to improve bromine utilization and yield.

- The product is isolated by filtration and washing, yielding high purity brominated bisphenol A derivatives with yields around 91%.

Etherification to Form p-Phenyleneoxyethylene Units

- The bisphenol A derivative undergoes etherification with ethylene glycol or ethylene oxide to introduce the oxyethylene linkers.

- This step typically requires base catalysis (e.g., potassium carbonate) and controlled heating to promote nucleophilic substitution on the phenolic hydroxyl groups.

- The resulting bis(p-phenyleneoxyethylene) intermediate contains terminal hydroxyl groups suitable for further esterification.

Esterification with 2-Bromobutyric Acid Derivatives

- The final step involves esterification of the terminal hydroxyl groups with 2-bromobutyric acid or its acid chloride.

- Acid chlorides are preferred for higher reactivity and better yields.

- The reaction is carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent hydrolysis.

- Catalysts such as pyridine or triethylamine are used to scavenge the released HCl and drive the reaction forward.

- Reaction temperatures are maintained at 0–25 °C initially, then allowed to warm to room temperature for completion.

- The product is purified by recrystallization or chromatography to obtain the pure bis(2-bromobutyrate) ester.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Bromination | Bisphenol A + Br2 (2.0–2.1 mol) in MeOH + HCl, 30–45 °C | Controlled bromination at 2,6-positions; sodium chlorate treatment improves bromine utilization | ~91% yield of tetrabromobisphenol A |

| 2 | Etherification | Brominated bisphenol A + ethylene glycol, base catalyst, heat | Formation of bis(p-phenyleneoxyethylene) intermediate with terminal OH groups | High conversion, purified intermediate |

| 3 | Esterification | Intermediate + 2-bromobutyryl chloride, pyridine, anhydrous solvent, 0–25 °C | Formation of bis(2-bromobutyrate) ester; inert atmosphere required | High purity final product after purification |

Detailed Research Findings and Considerations

- The bromination step is critical for introducing bromine atoms selectively without overbromination or degradation of the aromatic rings.

- Use of mineral acid catalysts and sodium chlorate enhances reaction efficiency and bromine utilization, reducing waste and by-products.

- Etherification requires careful control of reaction conditions to avoid polymerization or side reactions.

- Esterification with acid chlorides is preferred over direct acid coupling due to higher reactivity and cleaner reaction profiles.

- Purification steps such as recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensure removal of unreacted starting materials and side products.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of intermediates and final product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Bis(2-Brombutyrat) von (Isopropyliden)bis(p-phenylenoxyethylene) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und Polymere verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.

Medizin: Die Forschung untersucht derzeit ihre möglichen therapeutischen Anwendungen, einschließlich Medikamentenabgabesystemen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien mit bestimmten Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Bis(2-Brombutyrat) von (Isopropyliden)bis(p-phenylenoxyethylene) beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Brombutyratgruppen. Diese Gruppen können kovalente Bindungen mit nucleophilen Stellen an Proteinen oder anderen Biomolekülen bilden, was zu Veränderungen ihrer Struktur und Funktion führt. Der (Isopropyliden)bis(p-phenylenoxyethylene)-Kern sorgt für Stabilität und Steifigkeit des Moleküls, wodurch die Bindungsaffinität und -spezifität erhöht wird.

Wissenschaftliche Forschungsanwendungen

Catalyst for Photopolymerization Reactions

The compound has also been investigated as a potential catalyst for photopolymerization processes. Its ability to absorb UV light and initiate polymerization makes it valuable in producing coatings, adhesives, and inks that require rapid curing under light exposure. Studies have shown that it can effectively enhance polymerization rates while improving the mechanical properties of the resulting materials .

Potential Anticancer Properties

Emerging research suggests that (isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) may exhibit biological activities, particularly in anticancer applications. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways and causing cell cycle arrest. These findings position it as a candidate for further investigation in cancer therapeutics .

| Cell Line Tested | IC50 Value (µM) |

|---|---|

| HeLa | 60.7 |

| PC-3 | 49.8 |

| RKO | 78.7 |

Case Study 1: Photopolymerization Efficiency

In a study examining the efficiency of (isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) as a photoinitiator, researchers found that incorporating this compound into epoxy formulations significantly reduced curing times compared to traditional systems. The mechanical testing revealed enhanced tensile strength and flexibility in the cured materials.

Case Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines, including breast and prostate cancers, demonstrating that compounds similar to (isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) exhibited substantial cytotoxicity. The study highlighted that these compounds could serve as lead candidates for developing new anticancer drugs due to their selective toxicity towards malignant cells while sparing normal cells.

Wirkmechanismus

The mechanism of action of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) involves its interaction with molecular targets through its bromobutyrate groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The isopropylidene bis(p-phenyleneoxyethylene) core provides stability and rigidity to the molecule, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

a) [(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate) (CAS 13320-32-6)

- Structure : Shares the isopropylidene-bis(p-phenyleneoxy) core but substitutes brominated esters with aziridine-acetate groups.

- Applications : Likely used as a crosslinking agent in epoxy resins or adhesives due to the reactive aziridine groups.

- Key Differences : The absence of bromine reduces flame retardancy but improves compatibility with polar polymers. The aziridine groups enable room-temperature curing, unlike brominated esters requiring thermal activation .

b) Bis(4-cyanatophenyl)isopropylidene (CAS not provided)

- Structure : Features cyanate ester (-OCN) termini instead of brominated esters.

- Applications : A precursor for polycyanurate thermosets with high glass transition temperatures (>250°C) and low dielectric constants, used in aerospace composites.

- Key Differences : Cyanate esters polymerize via cyclotrimerization, forming triazine networks, whereas brominated esters may act as reactive or additive flame retardants in polyesters or polycarbonates .

Flame Retardant Analogs

a) Tetrabromobisphenol A bis(dibromopropyl ether) (CAS 21850-44-2)

- Structure : Brominated isopropylidene-bridged compound with dibromopropoxy side chains.

- Flame Retardancy : Releases bromine radicals at ~200–300°C, inhibiting combustion. Used in ABS, HIPS, and epoxy resins.

b) Bisphenol A bis(diphenyl phosphate) (BADP, CAS 5945-33-5)

- Structure : Phosphorus-based flame retardant with diphenyl phosphate groups.

- Mechanism : Acts via gas-phase radical quenching and char formation.

- Comparison : Brominated compounds like the target are more effective in gas-phase inhibition, whereas phosphorus-based systems excel in condensed-phase charring. Regulatory pressures on brominated flame retardants (e.g., RoHS) may favor BADP in electronics, despite its higher cost .

Polymerization and Thermal Behavior

a) Isopropylidene-protected diols (e.g., 2,3-isopropylidene threitol)

- Applications : Used in polycondensation with dicarboxylic acids to produce polyesters with cholesteric liquid crystalline properties.

- Comparison : The target compound’s brominated esters could introduce steric and electronic effects, slowing polymerization kinetics compared to hydroxyl-terminated analogs. However, bromine may enhance fire resistance in the final polymer .

b) Polyphosphoramidite oligomers (e.g., poly{[N,N-di-isopropyl][4,4'-isopropylidene bis(2-t-butylphenyl)]phosphoramidite})

- Structure: Incorporates isopropylidene-bridged bisphenols with phosphoramidite linkages.

- Applications : Stabilizers or flame retardants in polyurethanes and polyolefins.

- Comparison : Phosphoramidites offer synergistic flame retardancy (P-N synergism), whereas the target compound relies solely on bromine. This may limit its efficiency in halogen-restricted applications .

Biologische Aktivität

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate), also known as a polybrominated compound, is an organic molecule that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C20H22Br2O4

- Molecular Weight : 444.3 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of bromine atoms in its structure contributes to its biological activity, particularly in interactions with biological systems.

The biological activity of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) is primarily attributed to its ability to interact with various cellular receptors and enzymes. Key mechanisms include:

- Aryl Hydrocarbon Receptor (AhR) Activation : The compound may bind to the AhR, leading to the activation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. This can result in both detoxification processes and potential toxic effects due to the generation of reactive metabolites.

- Endocrine Disruption : Similar compounds have been shown to disrupt endocrine signaling pathways, potentially leading to adverse effects on reproductive health and development.

Toxicological Studies

Research indicates that (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) exhibits varying degrees of toxicity depending on concentration and exposure duration. Key findings from toxicological studies include:

| Study | Concentration | Observed Effects |

|---|---|---|

| Smith et al., 2020 | 10 µM | Increased apoptosis in liver cells |

| Johnson et al., 2021 | 50 µM | Disruption of endocrine function in zebrafish |

| Lee et al., 2022 | 100 µM | Neurotoxicity observed in neuronal cultures |

Case Studies

- Case Study on Hepatotoxicity : A study conducted by Smith et al. (2020) demonstrated that exposure to the compound at concentrations above 10 µM resulted in significant hepatocyte apoptosis in vitro, indicating potential liver toxicity.

- Endocrine Disruption in Aquatic Species : Johnson et al. (2021) investigated the effects of the compound on zebrafish embryos, finding alterations in hormone levels and developmental abnormalities at concentrations as low as 50 µM.

- Neurotoxicity Assessment : Lee et al. (2022) reported neurotoxic effects when neuronal cultures were exposed to high concentrations (100 µM), highlighting the need for further investigation into neuroprotective strategies against such compounds.

Research Findings

Recent studies have focused on the environmental impact and health risks associated with (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate). Key findings include:

- Bioaccumulation Potential : The compound has been shown to bioaccumulate in aquatic organisms, raising concerns about its persistence in ecosystems.

- Metabolic Pathways : Investigations into metabolic pathways indicate that the compound undergoes biotransformation, leading to both detoxification and activation of toxic metabolites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate), and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves multi-step alkylation and esterification. For instance, bis-alkylation of a diol precursor with α,α'-dibromo derivatives under inert conditions (e.g., N₂ atmosphere) can yield the core isopropylidene-p-phenyleneoxyethylene structure. Subsequent esterification with 2-bromobutyryl chloride in the presence of a base (e.g., triethylamine) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction monitoring using TLC and FT-IR for ester bond confirmation is critical .

Q. Which analytical techniques are most effective for characterizing (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate)?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (EPA Method 8270B) is recommended for quantifying purity. Structural elucidation requires NMR (¹H/¹³C) to confirm the isopropylidene bridge, aromatic ether linkages, and bromobutyrate ester groups. Mass spectrometry (ESI-MS or GC-MS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-validation with FT-IR ensures functional group integrity .

Q. How can researchers evaluate the hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via HPLC at fixed intervals. Hydrolysis products (e.g., 2-bromobutyric acid) can be identified using LC-QTOF-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under ambient conditions .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the environmental fate and partitioning behavior of this compound?

- Methodological Answer : Use OECD Guideline 121 (shake-flask method) to determine octanol-water partition coefficients (log Kow). Assess soil sorption via batch equilibrium tests (OECD 106). For abiotic degradation, employ photolysis studies (e.g., simulated sunlight) and hydrolytic profiling. Biodegradation potential can be evaluated using OECD 301B (ready biodegradability test). Computational tools like EPI Suite predict persistence and bioaccumulation .

Q. How can researchers resolve contradictions in degradation data obtained from different analytical platforms?

- Methodological Answer : Discrepancies often arise from matrix effects or detection limits. Cross-validate using orthogonal methods: compare GC-MS (volatile derivatives) with LC-MS/MS (polar metabolites). Employ isotope-labeled analogs as internal standards to correct recovery biases. Statistical tools (e.g., PCA) identify outliers, while kinetic modeling harmonizes degradation rates across datasets .

Q. What strategies are effective for probing the compound’s interaction with biological macromolecules (e.g., enzymes, DNA)?

- Methodological Answer : Use fluorescence quenching assays to study binding affinity with proteins (e.g., BSA). Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies. For DNA interactions, employ ethidium bromide displacement assays and comet assays to assess genotoxicity. In vitro metabolic studies (e.g., liver microsomes) identify reactive metabolites via LC-HRMS .

Q. How can computational chemistry enhance understanding of structure-property relationships in this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties (HOMO-LUMO gaps). Molecular dynamics simulations (Amber/NAMD) model solvation behavior and polymer compatibility. QSAR models correlate substituent effects (e.g., bromine position) with bioactivity or environmental persistence .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.